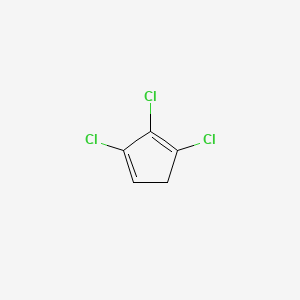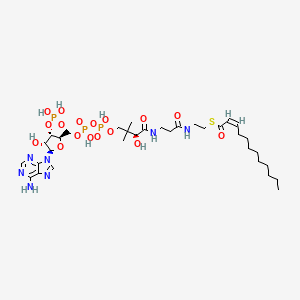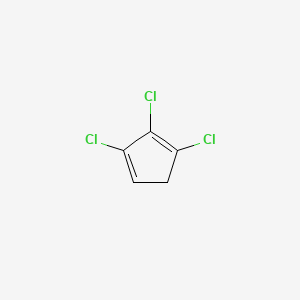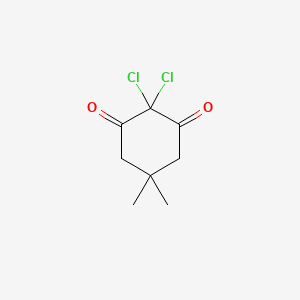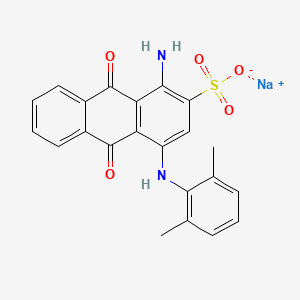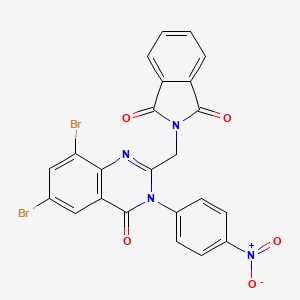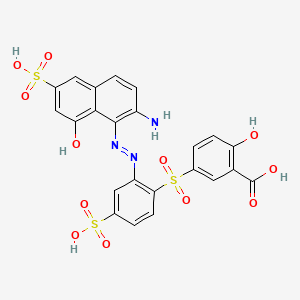
alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde: is an organic compound with the molecular formula C13H22O. It is characterized by a cyclohexene ring substituted with three methyl groups and an aldehyde functional group. This compound is often used in the fragrance industry due to its pleasant odor.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde typically involves the following steps:
Cyclohexene Derivative Formation: Starting with a cyclohexene derivative, the compound undergoes methylation to introduce the three methyl groups at the alpha, gamma, and 4 positions.
Aldehyde Introduction:
Industrial Production Methods: Industrial production methods for this compound often involve large-scale methylation and oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: NBS, halogenating agents
Major Products Formed:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding alcohol
Substitution: Halogenated derivatives
科学的研究の応用
Chemistry: Alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and fragrances.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is extensively used in the fragrance industry due to its pleasant odor, contributing to the formulation of perfumes and scented products.
作用機序
The mechanism by which alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde exerts its effects involves interactions with olfactory receptors in the nasal cavity. The aldehyde group plays a crucial role in binding to these receptors, triggering a signal transduction pathway that results in the perception of smell.
類似化合物との比較
- Alpha,alpha,4-Trimethylcyclohex-3-ene-1-butyraldehyde
- Gamma,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde
Comparison: Alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde is unique due to the specific positioning of its methyl groups and aldehyde functional group, which contribute to its distinct chemical properties and applications. Similar compounds may have variations in the position of methyl groups or different functional groups, leading to differences in reactivity and odor profile.
特性
CAS番号 |
79347-73-2 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
2-methyl-4-(4-methylcyclohex-3-en-1-yl)pentanal |
InChI |
InChI=1S/C13H22O/c1-10-4-6-13(7-5-10)12(3)8-11(2)9-14/h4,9,11-13H,5-8H2,1-3H3 |
InChIキー |
NFPDNGNDFHNRDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)C(C)CC(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


